molecular formula C6H3Cl3N2O3 B556532 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone CAS No. 53391-50-7

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Cat. No.: B556532
CAS No.: 53391-50-7
M. Wt: 257.5 g/mol
InChI Key: XFHRTOGIBMVNEV-UHFFFAOYSA-N
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Description

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, also known as 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, is a useful research compound. Its molecular formula is C6H3Cl3N2O3 and its molecular weight is 257.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHRTOGIBMVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426958
Record name 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53391-50-7
Record name 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
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Foundational & Exploratory

Spectral data (NMR, IR, Mass Spec) for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a detailed analysis and predicted spectral data for the compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, a key intermediate in organic synthesis.[1] While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis for researchers in synthetic chemistry and drug development.

Introduction and Molecular Structure

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (Molecular Formula: C₆H₃Cl₃N₂O₃, Molecular Weight: 257.45 g/mol ) is a highly functionalized pyrrole derivative.[2][3] Its structure features a pyrrole ring substituted with two potent electron-withdrawing groups: a trichloroacetyl group at the C2 position and a nitro group at the C4 position. These substituents significantly influence the molecule's electronic properties and, consequently, its spectral characteristics.

The synthesis of this compound typically involves a Friedel-Crafts acylation of a pyrrole precursor with trichloroacetyl chloride, followed by selective nitration.[1] Understanding this synthetic pathway is crucial as it confirms the substitution pattern on the pyrrole ring, which is fundamental for accurate spectral interpretation.

Figure 1: Molecular Structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The strong deshielding effects of the nitro and trichloroacetyl groups will dominate the chemical shifts of the pyrrole ring protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has three protons that will give rise to distinct signals: the N-H proton of the pyrrole ring and the two C-H protons at the C3 and C5 positions.

  • N-H Proton (H1): The N-H proton of pyrroles typically appears as a broad singlet in the range of 8.0-9.0 ppm.[4] Due to the presence of two strong electron-withdrawing groups, this proton will be highly deshielded and is predicted to appear at a significantly downfield shift, likely >11.0 ppm.[5]

  • Pyrrole Protons (H3 & H5): The protons on the pyrrole ring are deshielded by the aromatic system. The adjacent trichloroacetyl group will strongly deshield H3, while the nitro group will deshield both H3 and H5. We expect two signals in the aromatic region, likely between 7.0 and 8.0 ppm. H5, being adjacent to the nitrogen and influenced by the nitro group, is expected to be further downfield than H3. A small coupling (J ≈ 2-4 Hz) is expected between H3 and H5.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Rationale
N-H > 12.0 br s - Highly deshielded by two electron-withdrawing groups (EWGs).
H5 7.8 - 8.2 d ~2.5 Hz Deshielded by adjacent N and C4-NO₂ group.

| H3 | 7.3 - 7.6 | d | ~2.5 Hz | Deshielded by adjacent C2-CO-CCl₃ group. |

cluster_mol ¹H NMR Correlations H3 H3 (δ 7.3-7.6) H5 H5 (δ 7.8-8.2) H3->H5 J ≈ 2.5 Hz NH N-H (δ >12.0)

Figure 2: Predicted ¹H NMR coupling for the pyrrole ring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by hybridization and the electronic environment.[6]

  • Carbonyl Carbon (C=O): Ketone carbonyl carbons are typically found far downfield. Given the attachment to the electron-rich pyrrole ring and the electron-withdrawing CCl₃ group, this signal is predicted to be in the 170-180 ppm range.[6]

  • Trichloromethyl Carbon (-CCl₃): The carbon atom bonded to three chlorine atoms will appear in a characteristic region, generally between 90-100 ppm.

  • Pyrrole Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-150 ppm). Their specific shifts are dictated by the substituents. C2 and C4, being directly attached to the EWGs, will be the most downfield. C5 will be more deshielded than C3 due to its proximity to the nitrogen atom. Data from similar structures like 2-acetylpyrrole and pyrrole-2-carboxylic acid can be used as a baseline for prediction.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C=O 170 - 180 Carbonyl carbon deshielded by oxygen and CCl₃ group.
C4 140 - 148 Attached to NO₂; highly deshielded.
C2 135 - 142 Attached to acyl group; deshielded.
C5 125 - 132 Alpha to nitrogen, deshielded.
C3 115 - 122 Beta to nitrogen, influenced by adjacent EWG.

| -CCl₃ | 90 - 100 | Shielded by three chlorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

  • N-H Stretch: A sharp to medium intensity peak is expected around 3300-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.[9]

  • C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group is predicted in the range of 1680-1700 cm⁻¹. Conjugation with the pyrrole ring lowers the frequency from a typical ketone value (~1715 cm⁻¹).

  • NO₂ Stretches: Nitro groups exhibit two characteristic strong absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10][11] These are often the most prominent peaks in the fingerprint region.

  • C-Cl Stretches: Absorptions for the C-Cl bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium, Sharp
C-H Stretch (Aromatic) 3100 - 3150 Weak
C=O Stretch 1680 - 1700 Strong
NO₂ Asymmetric Stretch 1530 - 1550 Strong
NO₂ Symmetric Stretch 1340 - 1360 Strong
C-N Stretch 1250 - 1300 Medium

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (257.45 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[12] This will result in peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ with a predictable intensity ratio.[13]

  • Major Fragmentation Pathways: The C-C bond between the carbonyl and the -CCl₃ group is weak and prone to cleavage.

    • Loss of ·CCl₃: A major fragmentation pathway would be the alpha-cleavage to lose a trichloromethyl radical (·CCl₃, mass ≈ 118 u), resulting in a prominent ion at m/z ≈ 139.

    • Loss of CO: Subsequent loss of carbon monoxide (CO, 28 u) from the [M - CCl₃]⁺ fragment is also a common pathway for acyl compounds.

    • Other Fragments: Fragmentation of the pyrrole ring itself can occur, but the loss of the acyl side chain is expected to be the dominant initial fragmentation step.[14]

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z (for ³⁵Cl) Ion Structure Notes
256/258/260/262 [C₆H₃Cl₃N₂O₃]⁺ Molecular ion peak cluster.
139 [C₅H₃N₂O₂]⁺ Loss of ·CCl₃ radical. Likely a very stable and abundant fragment.
111 [C₄H₃N₂O]⁺ Loss of CO from the m/z 139 fragment.

| 79 | [CCl₃]⁺ | Trichloromethyl cation. |

M [M]⁺ m/z 256 M_minus_CCl3 [M - CCl₃]⁺ m/z 139 M->M_minus_CCl3 - ·CCl₃ M_minus_CCl3_minus_CO [M - CCl₃ - CO]⁺ m/z 111 M_minus_CCl3->M_minus_CCl3_minus_CO - CO

Figure 3: A primary predicted fragmentation pathway in EI-MS.

Standard Experimental Protocols

To acquire the data discussed, standardized laboratory procedures should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry powder directly on the ATR crystal.

  • Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The spectral characteristics of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone are dictated by its unique combination of a pyrrole core and powerful electron-withdrawing substituents. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive framework for the identification and characterization of this molecule. These predictions, based on fundamental principles and comparative data, serve as a reliable reference for researchers engaged in its synthesis or application, ensuring a high degree of confidence in structural verification.

References

  • Cordell, G. A. (1975). 2-Halopyrroles. II. Mass Spectroscopic Studies. Spectroscopy Letters, 8(12), 983-991.
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Eisner, U., & Gore, P. H. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry, 16(1), 93-100.
  • PubChem. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Elucidating the Solid-State Architecture of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone: A Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-based compounds form the backbone of numerous pharmacologically active agents, with their biological efficacy often intrinsically linked to their three-dimensional structure and intermolecular interactions.[1][2] This guide provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. While a definitive crystal structure is not yet publicly deposited, this document consolidates established synthetic routes and leverages crystallographic data from closely related analogs to propose a robust, field-proven methodology. By detailing the causality behind experimental choices, this whitepaper serves as an authoritative guide for researchers aiming to characterize this and similar synthetically important intermediates, thereby accelerating structure-based drug design and development efforts.

Introduction: The Significance of Structural Elucidation

The compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (CAS No. 53391-50-7) is a key synthetic intermediate whose chemical architecture holds significant potential for medicinal chemistry.[3] The presence of a nitro-substituted pyrrole ring coupled with an electrophilic trichloroacetyl group suggests a rich landscape for chemical modification and diverse biological activities.[3] The trichloroacetyl moiety enhances electrophilicity, making the molecule a versatile precursor for a variety of nitrogen-containing heterocycles.[3] Furthermore, the nitro group can be reduced to form reactive intermediates capable of interacting with cellular components, while the trichloromethyl ketone group can form covalent bonds with nucleophilic sites in proteins, thereby influencing their function.[3]

Understanding the precise solid-state conformation, intermolecular packing, and hydrogen bonding networks through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into the molecule's physicochemical properties, such as solubility and stability, and informs the rational design of new derivatives with enhanced therapeutic potential. This guide outlines the critical steps to achieve this structural elucidation.

Synthesis and Spectroscopic Verification

A reliable synthesis and rigorous characterization of the compound are the foundational prerequisites for any crystallographic study. The established pathway for synthesizing 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone proceeds via a two-step process.

Synthetic Protocol

The synthesis involves an initial Friedel-Crafts acylation followed by a regioselective nitration.[3]

Step 1: Friedel-Crafts Acylation of Pyrrole The first step is the trichloroacetylation of pyrrole. This reaction introduces the trichloroacetyl group at the 2-position of the pyrrole ring, which is activated for electrophilic attack.[3]

Step 2: Nitration of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone The subsequent nitration at the 4-position is achieved through electrophilic substitution.[3] The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and avoid over-nitration or degradation of the pyrrole ring.

A detailed, optimized protocol based on established literature is presented below:

Experimental Protocol: Synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone [3]

  • Acylation: To a solution of pyrrole in dry ether at 0°C, add trichloroacetyl chloride dropwise with stirring. Allow the reaction to proceed to completion.

  • Workup 1: Quench the reaction with an ice-cold aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification 1: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.

  • Nitration: Dissolve the acylated pyrrole in a suitable solvent like dichloromethane. Cool the solution and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate).

  • Workup 2: After the reaction is complete (monitored by TLC), carefully pour the mixture onto ice. Separate the organic layer.

  • Purification 2: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to obtain the final compound.

Spectroscopic Confirmation

Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. Standard spectroscopic techniques are employed for this purpose.

Technique Expected Observations Reference Data Source
¹H NMR Signals corresponding to the pyrrole ring protons and the NH proton. The chemical shifts will be influenced by the electron-withdrawing nitro and trichloroacetyl groups.PubChem[4]
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (ketone), C-Cl stretching, and asymmetric/symmetric stretching of the NO₂ group.PubChem[4]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₆H₃Cl₃N₂O₃, Exact Mass: 255.920925 Da). The isotopic pattern for three chlorine atoms will be a key diagnostic feature.PubChem[4]

Single-Crystal Growth: The Crystallographer's Art

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The methodology relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Causality in Solvent Selection

The choice of solvent is critical and is determined empirically.[5] An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For pyrrole derivatives, solvents such as ethanol, methanol, ethyl acetate, acetonitrile, or mixtures thereof are often successful.[5][6]

Recommended Crystallization Protocol

Slow evaporation is a robust and widely used technique for growing single crystals of organic compounds.[5]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve a small amount of purified 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in a suitable solvent (e.g., acetonitrile) in a clean vial. Gentle warming may be required to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Harvesting: Once well-formed, block- or needle-shaped crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

The following workflow outlines the standard procedure for determining the molecular structure from a suitable single crystal. The methodology is based on protocols successfully applied to related pyrrole derivatives.[6]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Data Collection (e.g., Mo Kα, 100 K) crystal_selection->data_collection integration 4. Data Integration & Scaling data_collection->integration solution 5. Structure Solution (e.g., SHELXT, Intrinsic Phasing) integration->solution refinement 6. Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares on F²) solution->refinement validation 7. Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed on a single-crystal X-ray diffractometer.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which improves the quality of the diffraction data.[5] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation), and the intensities of the thousands of diffracted beams are measured by a detector.[5][6]

Structure Solution and Refinement

The collected diffraction data are first integrated and corrected for experimental factors. The resulting file of reflection intensities is used to solve the crystal structure.

  • Structure Solution: Modern programs like SHELXT use intrinsic phasing methods to determine the initial positions of most non-hydrogen atoms.[6]

  • Structure Refinement: The initial atomic model is then refined using a full-matrix least-squares method on F², typically with a program like SHELXL.[6] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Expected Crystallographic Data and Structural Insights

While the specific data for the title compound are pending experimental determination, we can anticipate the key parameters based on published structures of similar molecules, such as 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one.[7]

Table 2: Representative Crystallographic Data Parameters (Note: These are representative values based on analogous structures and should be experimentally determined.)

Parameter Anticipated Value / Information
Chemical Formula C₆H₃Cl₃N₂O₃
Formula Weight 257.45 g/mol [8]
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c or P-1)
Unit Cell Dimensions (Å, °) a, b, c, α, β, γ to be determined
Volume (ų) To be determined
Z Number of molecules per unit cell (e.g., 4)
Density (calculated) (g/cm³) To be determined
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 100-173 K[5]
Final R indices [I > 2σ(I)] R1, wR2 (expected to be < 0.05 for a well-refined structure)
Goodness-of-fit on F² ~1.0
Key Structural Questions to be Answered
  • Planarity: To what extent is the pyrrole ring planar? Is there any twisting of the trichloroacetyl or nitro groups relative to the ring?

  • Intermolecular Interactions: Does the molecule form hydrogen bonds via the N-H donor and the oxygen atoms of the nitro or carbonyl groups? Are there halogen bonds involving the chlorine atoms?

  • Crystal Packing: How do the molecules arrange in the crystal lattice? Understanding π-π stacking or other non-covalent interactions is crucial for predicting material properties and potential polymorphism.

Caption: Chemical structure of the title compound.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the complete structural elucidation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of this important molecule. The resulting crystal structure will be a critical asset, enabling a deeper understanding of its chemical reactivity and providing a solid foundation for the structure-based design of novel pyrrole derivatives with potential applications in drug discovery and development.

References

  • Barot Rinkeshkumar A., Patel Urmila, & Shah Dhaval. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. AbeBooks. Retrieved from [Link]

  • Bol.com. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative, Barot Rinkeshkumar a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. PubChem. Retrieved from [Link]

  • MDPI. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][3][9]Phenanthrolines Bearing a 9-Cyano Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Alkylation in Highly Electron-Deficient Pyrroles

Pyrroles are fundamental heterocyclic motifs prevalent in a vast array of natural products, pharmaceuticals, and materials.[1] The functionalization of the pyrrole nitrogen via N-alkylation is a critical transformation for modulating the biological activity and physicochemical properties of these compounds.[2] While numerous methods for the N-alkylation of simple pyrroles are well-established, the introduction of alkyl groups onto highly electron-deficient pyrrole rings presents a significant synthetic challenge.

The subject of this guide, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, represents a particularly challenging substrate for N-alkylation. The presence of two potent electron-withdrawing groups—a 4-nitro group and a 2-trichloroacetyl group—dramatically reduces the electron density of the pyrrole ring. This, in turn, diminishes the nucleophilicity of the pyrrole nitrogen, rendering it significantly less reactive towards electrophilic alkylating agents. Consequently, standard N-alkylation protocols often prove ineffective, necessitating more forcing conditions or alternative strategies to achieve the desired transformation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the N-alkylation of this challenging substrate. We will delve into a detailed, field-proven protocol, explain the rationale behind the choice of reagents and conditions, and offer insights into potential challenges and troubleshooting.

Mechanism and Strategic Considerations

The N-alkylation of pyrrole typically proceeds via an SN2 mechanism. The first step involves the deprotonation of the pyrrole nitrogen by a suitable base to form a pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the N-alkylated product.

However, the acidity of the N-H bond in 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is significantly increased due to the electron-withdrawing nature of the substituents. While this facilitates deprotonation, the resulting pyrrolide anion is stabilized by resonance, which delocalizes the negative charge across the pyrrole ring and the nitro and trichloroacetyl groups. This delocalization reduces the nucleophilicity of the nitrogen atom, making the subsequent alkylation step more difficult.

To overcome this, the choice of base, solvent, and alkylating agent is critical. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing in the alkylation reaction. The solvent must be able to dissolve the starting materials and the base, and should ideally be aprotic to avoid protonating the pyrrolide anion. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed in such reactions.[3][4] The choice of alkylating agent will also influence the reaction rate, with more reactive halides (iodides > bromides > chlorides) generally leading to higher yields and faster reactions.[5]

Experimental Protocol: N-Alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

This protocol provides a step-by-step methodology for the N-alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone with a generic alkyl halide (R-X).

Materials and Reagents
ReagentGradeSupplier Example
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone[6][7]≥95%Santa Cruz Biotechnology, AChemBlock
Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide)Reagent GradeSigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl) solutionACS Reagent GradeVWR
Ethyl acetate (EtOAc)ACS Reagent GradeFisher Scientific
Brine (Saturated aqueous NaCl solution)ACS Reagent GradeVWR
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Safety Precautions:

  • 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a potential alkylating agent and should be handled with care in a fume hood.[8]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Alkyl halides are often toxic and lachrymatory. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Anhydrous DMF is a combustible liquid and a potential teratogen. Handle with care.

Step-by-Step Procedure
  • Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 5-10 minutes.

    • Note: Effervescence (hydrogen gas evolution) should be observed. The color of the solution may change, indicating the formation of the pyrrolide anion.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • To the cooled solution, add the alkylating agent (R-X, 1.1 eq) dropwise via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product, such as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.[9]

Characterization

The structure of the final N-alkylated product should be confirmed by standard analytical techniques, including:

  • ¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group.

  • ¹³C NMR: Shifts in the carbon signals of the pyrrole ring and the appearance of new signals for the alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficient deprotonation due to inactive NaH or presence of moisture.Use fresh, high-quality NaH. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.
Low reactivity of the alkylating agent.Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). Consider increasing the reaction temperature, but monitor for potential side reactions.
Formation of C-alkylated byproducts The pyrrolide anion can act as an ambident nucleophile.This is less likely with highly electron-deficient pyrroles but can be influenced by the counter-ion and solvent. Using a less coordinating cation or a different solvent system might alter the regioselectivity.
Decomposition of starting material or product The reaction conditions are too harsh.If decomposition is observed at room temperature, consider running the reaction at a lower temperature for a longer period.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_start Dissolve Pyrrole in Anhydrous DMF deprotonation Add NaH at 0°C (Deprotonation) prep_start->deprotonation Cool to 0°C alkylation Add Alkyl Halide (R-X) Warm to RT deprotonation->alkylation Stir for 30 min quench Quench with sat. NH4Cl alkylation->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, IR) purify->characterization reaction_mechanism pyrrole Pyrrole Starting Material pyrrolide Pyrrolide Anion pyrrole->pyrrolide + NaH base NaH h2 H2 (gas) alkyl_halide R-X nax NaX product N-Alkylated Product pyrrolide->product + R-X

Caption: Simplified SN2 mechanism for N-alkylation of pyrrole.

Conclusion

The N-alkylation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, while challenging due to the electron-deficient nature of the substrate, is an achievable and valuable transformation. By carefully selecting a strong base, an appropriate aprotic solvent, and a reactive alkylating agent, researchers can successfully synthesize a variety of N-substituted derivatives. The protocol detailed herein provides a robust starting point for this synthesis, and the accompanying troubleshooting guide should aid in overcoming common experimental hurdles. These N-alkylated products can serve as important intermediates in the development of novel therapeutic agents and other functional molecules.

References

  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Four-Component Synthesis of Dihydro-Nitropyrroles. Retrieved from [Link]

  • Taylor & Francis Online. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2019). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

  • PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Reddit. (2023). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

  • ResearchGate. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Retrieved from [Link]

  • World Research Journals. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. Retrieved from [Link]

  • PubMed. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles: Synthesis of β-Cyanonitroalkanes. Retrieved from [Link]

  • PubMed. (2025). Cytotoxic N-alkylated pyrroles from the endophytic fungus Penicillium oxalicum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Gateway: Synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this challenging Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

Introduction: The Challenge of Acylating a Deactivated Ring

The synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a classic example of a Friedel-Crafts acylation.[1] The primary challenge lies in the electronic nature of the starting material, 4-nitropyrrole. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution.[2] This deactivation makes the reaction sluggish and highly susceptible to suboptimal conditions, often leading to low yields and side-product formation. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

A1: Persistently low yields are typically traced back to three critical areas: catalyst activity, reagent quality, or suboptimal reaction conditions.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., Titanium tetrachloride, TiCl₄, or Aluminum chloride, AlCl₃) is extremely moisture-sensitive. Even trace amounts of water in the solvent or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Insufficient Electrophilicity: The reaction relies on the in-situ formation of a highly reactive trichloroacylium ion.[1][3] If the Lewis acid is weak or used in insufficient molar equivalents, the concentration of this electrophile will be too low to effectively acylate the deactivated pyrrole ring.

  • Reaction Temperature: While some Friedel-Crafts reactions require heat, the acylation of sensitive heterocycles like pyrrole can be prone to polymerization at elevated temperatures.[4] An optimal temperature must be maintained, often starting at 0°C and slowly warming to room temperature.[1]

Q2: I'm not observing any product formation via TLC or LC-MS. What should I check first?

A2: A complete lack of product points to a fundamental failure in the reaction setup.

  • Verify Reagent Addition Order: The standard and most effective procedure involves pre-complexing the acylating agent (trichloroacetyl chloride) with the Lewis acid before adding the 4-nitropyrrole substrate.[5] Adding the pyrrole directly to the Lewis acid can lead to complexation and polymerization.

  • Check Starting Material Integrity: Confirm the identity and purity of your 4-nitropyrrole and trichloroacetyl chloride via NMR or other appropriate analytical methods. Old or improperly stored trichloroacetyl chloride can hydrolyze to trichloroacetic acid, which is unreactive under these conditions.

  • Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is often necessary to drive the reaction to completion. Catalytic amounts are typically insufficient.

Problem Area 2: Product Impurity and Side Reactions

Q3: My crude product shows multiple spots on TLC, and the final yield after purification is poor. What are the likely side products?

A3: The primary side products in this reaction are typically polymers and, in some cases, isomers.

  • Pyrrole Polymerization: Pyrroles are notoriously susceptible to polymerization under strongly acidic conditions.[4][6] This is the most common cause of complex reaction mixtures and low yields of the desired product. The resulting polymer is often an insoluble, dark-colored solid. To mitigate this, ensure slow, controlled addition of the pyrrole to the acylium ion complex at low temperatures.

  • Di-acylation: Although less common due to the deactivating nature of the first acyl group, di-acylation is a possibility if the reaction conditions are too harsh or the reaction is left for an extended period.

  • Regioisomers: While acylation strongly favors the 2-position of the pyrrole ring due to electronic effects, trace amounts of the 3-acyl isomer can sometimes form, complicating purification.[5]

Q4: How can I best purify the final product?

A4: The target compound, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, is a solid with moderate polarity.

  • Silica Gel Chromatography: This is the most effective method for purification.[1] A gradient elution using a mixture of hexanes and ethyl acetate is typically successful. The product is a UV-active compound, making it easy to track on TLC.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) can be an effective final purification step.

  • Distillation: For related acyl pyrroles, reduced-pressure distillation has been used, though this may not be suitable for this specific compound due to its higher molecular weight and potential for thermal decomposition.[7][8]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the synthesis.

G start Reaction Start check_yield Check Yield (TLC/LCMS) start->check_yield low_yield Low / No Yield check_yield->low_yield < 40% impure_product Impure Product check_yield->impure_product > 40% but impure good_yield Good Yield & Purity check_yield->good_yield > 70% & clean check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Re-run check_conditions Check Reaction Conditions (Anhydrous, Temp, Order of Addition) check_reagents->check_conditions Re-run optimize_catalyst Optimize Lewis Acid (e.g., TiCl4 vs AlCl3) check_conditions->optimize_catalyst Re-run optimize_catalyst->start Re-run check_temp Lower Reaction Temperature & Control Addition Rate impure_product->check_temp check_time Optimize Reaction Time (Avoid extended times) check_temp->check_time purification Refine Purification Strategy (Chromatography Gradient) check_time->purification finish Proceed to Next Step purification->finish good_yield->finish

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed reaction mechanism?

The synthesis proceeds via a Friedel-Crafts acylation mechanism.

  • Activation of the Acylating Agent: The Lewis acid (e.g., TiCl₄) coordinates to the chlorine atom of trichloroacetyl chloride.

  • Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to the formation of a highly electrophilic trichloroacylium ion (Cl₃C-C⁺=O).[1]

  • Electrophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic carbon of the acylium ion. This attack occurs preferentially at the C2 position, forming a resonance-stabilized intermediate known as a sigma complex.

  • Deprotonation: A weak base (such as the [TiCl₅]⁻ complex) removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product.[1]

G cluster_0 Mechanism of Acylation reagents 4-Nitropyrrole + Cl3C(C=O)Cl + TiCl4 acylium [Cl3C-C=O]+[TiCl5]- (Acylium Ion Complex) reagents->acylium 1. Activation sigma Sigma Complex (Resonance Stabilized) acylium->sigma 2. Electrophilic Attack product Final Product + HCl + TiCl4 sigma->product 3. Deprotonation

Caption: Simplified reaction mechanism workflow.

FAQ 2: Are there alternative synthetic routes?

While direct acylation is common, alternative strategies exist for acylating electron-deficient pyrroles, though they may require more steps. One approach involves using organometallic pyrrole derivatives to increase nucleophilicity. Another advanced method is the Minisci reaction, which operates under radical conditions and can be effective for electron-deficient heterocycles, avoiding the strongly acidic conditions that cause polymerization.[4][6]

FAQ 3: What are the best practices for handling the reagents?

  • Titanium tetrachloride (TiCl₄): This is a corrosive and highly moisture-sensitive liquid. It should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and needles.

  • Trichloroacetyl chloride: This is a lachrymator and is also moisture-sensitive. Handle it with care in a fume hood.

  • Anhydrous Solvents: Dichloromethane (DCM) is a common solvent for this reaction.[1] It must be thoroughly dried, for instance, by distilling from calcium hydride or passing it through a solvent purification system.

Optimized Experimental Protocol

This protocol is based on literature reports and best practices for achieving a reliable yield.[1]

Materials:

  • 4-Nitro-1H-pyrrole

  • Trichloroacetyl chloride

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add trichloroacetyl chloride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Solvent: Add anhydrous DCM to the flask. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Slowly add a 1.0 M solution of TiCl₄ in DCM (1.2 equivalents) to the stirred solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve 4-nitro-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1] Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding ice-cold water, followed by saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Summary Table

ParameterRecommended ConditionRationaleReported Yield
Starting Material 4-Nitro-1H-pyrroleSubstrate for acylationN/A
Acylating Agent Trichloroacetyl chlorideSource of the trichloroacetyl groupN/A
Catalyst Titanium tetrachloride (TiCl₄)Strong Lewis acid to generate acylium ion~78%[1]
Solvent Anhydrous DichloromethaneAprotic solvent, good for Friedel-CraftsN/A
Temperature 0°C to Room TemperatureMinimizes polymerization, allows reaction to proceed~78%[1]
Reaction Time 12 hoursAllows for complete conversion of the deactivated substrate~78%[1]

References

  • Google Patents. JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7018229, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Available at: [Link]

  • Ohmiya, H., et al. (2023). N-Heterocyclic Carbene- and Organic Photoredox-Catalysed meta-Selective Acylation of Electron-Rich Arenes. Nature Synthesis, 2, 1037–1045. Available at: [Link]

  • Wang, L., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. Available at: [Link]

  • Kakushima, M., et al. (1979). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 57(24), 3354-3356. Available at: [Link]

  • Gilow, H. M., & Jones, G., II. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, 66, 191. Available at: [Link]

Sources

Technical Support Center: Stability of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address potential stability issues that may arise when working with this molecule in solution, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Potential Instabilities

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is a multifaceted organic compound featuring a nitropyrrole core and a trichloromethyl ketone group. While this combination of functional groups makes it a valuable synthetic intermediate, it also introduces inherent instabilities that require careful handling. The primary concerns for the stability of this molecule in solution are:

  • Hydrolysis of the Trichloromethyl Ketone: This group is susceptible to nucleophilic attack, particularly by water or hydroxide ions, which can lead to degradation.

  • Degradation of the Nitropyrrole Ring: Pyrrole rings, especially when substituted with electron-withdrawing groups like a nitro group, can be prone to oxidation, polymerization, and degradation under various conditions, including exposure to light and non-neutral pH.[1][2]

This guide will provide you with the necessary information to mitigate these potential issues.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: I am observing a rapid decrease in the concentration of my compound in a basic aqueous solution.

Possible Cause: You are likely observing a haloform reaction, a characteristic reaction of methyl ketones with three alpha-halogens (like your trichloromethyl ketone) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution, leading to the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group.

Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The trichloromethyl anion is a good leaving group and is subsequently protonated by the solvent or the newly formed carboxylic acid.

Products of Degradation: The degradation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone under these conditions will yield 4-nitro-1H-pyrrole-2-carboxylic acid and chloroform.

Solutions:

  • Avoid Basic Conditions: If your experimental protocol allows, maintain the pH of your solution in the neutral to acidic range. Pyrrole derivatives have been shown to be more stable in neutral to acidic media and extremely unstable in alkaline conditions.[1]

  • Use Aprotic Solvents: If compatible with your experimental design, consider using a dry aprotic solvent to prepare your stock solutions. This will minimize the presence of nucleophiles like water and hydroxide ions.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of this degradation reaction.

Issue 2: My solution of the compound is turning a dark brown or black color upon storage.

Possible Cause: This discoloration is a common indicator of the degradation of the pyrrole ring, likely through oxidation and subsequent polymerization.[2] Electron-rich pyrrole systems are susceptible to attack by atmospheric oxygen, a process that can be accelerated by light.

Solutions:

  • Inert Atmosphere: Handle and store your compound, both in solid form and in solution, under an inert atmosphere such as nitrogen or argon.

  • Degas Solvents: Before preparing your solutions, ensure your solvent is deoxygenated. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Protect from Light: Store your solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[2] Pyrrole derivatives can be photolabile.[1]

  • Low-Temperature Storage: Store your stock solutions at low temperatures (-20°C or -80°C) to minimize both thermal and oxidative degradation.

Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis, even in freshly prepared solutions in protic solvents like methanol or ethanol.

Possible Cause: Even in the absence of a strong base, the trichloromethyl ketone can be susceptible to solvolysis by nucleophilic solvents, especially alcohols. This would lead to the formation of esters of 4-nitro-1H-pyrrole-2-carboxylic acid. Additionally, residual water in the solvent can cause slow hydrolysis.

Solutions:

  • Use High-Purity, Dry Solvents: Always use anhydrous grade solvents for the preparation of your stock solutions.

  • Solvent Selection: If possible, opt for less nucleophilic solvents. The table below provides a general guide to solvent properties.

  • Prepare Solutions Freshly: To minimize the extent of degradation, prepare your solutions immediately before use.

Table 1: Properties of Common Laboratory Solvents

SolventPolarity (Dielectric Constant)NucleophilicitySuitability for Stock Solutions
Dimethyl Sulfoxide (DMSO)47.2LowExcellent (use anhydrous)
N,N-Dimethylformamide (DMF)36.7LowVery Good (use anhydrous)
Acetonitrile37.5LowGood (use anhydrous)
Acetone20.7ModerateFair (can be reactive)
Ethanol24.6HighPoor (risk of solvolysis)
Methanol32.7HighPoor (risk of solvolysis)
Water80.1HighVery Poor (risk of hydrolysis)

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in its solid form?

A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (ideally -20°C). Storing under an inert atmosphere (argon or nitrogen) is also highly recommended to prevent oxidation of the pyrrole ring.

Q2: What is the best solvent to use for preparing a stock solution?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions due to their high polarity, which should aid in dissolution, and their low nucleophilicity, which will minimize solvent-mediated degradation.

Q3: How can I monitor the stability of my compound in a specific buffer system?

A3: You can perform a stability study using a stability-indicating analytical method, such as HPLC with UV or MS detection. This involves incubating your compound in the buffer at your experimental temperature and analyzing samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes. Avoid strong bases, as they will induce the haloform reaction. Be cautious with strong nucleophiles in general. Also, avoid strong oxidizing and reducing agents, as they can react with the nitro group and the pyrrole ring.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Equilibrate the solid 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in an amber vial at -20°C or -80°C. For long-term storage, flushing the vial with an inert gas before sealing is recommended.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[3][4][5]

  • Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various media:

    • 0.1 M HCl (Acidic Hydrolysis)

    • Water (Neutral Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

  • Incubation:

    • For hydrolytic and oxidative degradation, incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • For photostability, expose a solution (e.g., in acetonitrile or methanol) and the solid compound to light that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[1]

  • Analysis: At designated time points, withdraw an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the parent peak and the appearance of new peaks confirm degradation. The identity of the degradation products can be tentatively assigned based on their mass-to-charge ratio from the LC-MS data.

Visualizations

Troubleshooting Workflow

A Stability Issue Observed (e.g., concentration drop, color change) B What are the solution conditions? A->B C Basic (pH > 7.5) B->C D Neutral / Acidic (pH < 7.5) B->D E Likely Haloform Reaction C->E F Is the solution exposed to light/air? D->F K Action: Neutralize pH, use aprotic solvent, lower temperature E->K G Yes F->G H No F->H I Likely Oxidation / Polymerization G->I J Consider Solvolysis H->J L Action: Store under inert gas, protect from light I->L M Action: Use dry, aprotic solvent, prepare fresh J->M cluster_0 Haloform Reaction Compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ Products 4-nitro-1H-pyrrole-2-carboxylic acid + Chloroform Intermediate->Products C-C Bond Cleavage

Sources

Technical Support Center: NMR Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the NMR analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this complex heterocyclic intermediate. The unique structural features of this molecule—a highly electron-deficient pyrrole ring, a quadrupolar nitrogen atom, and a bulky trichloroacetyl group—present specific challenges in acquiring and interpreting high-quality NMR spectra. This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate these challenges effectively.

Part 1: Foundational Issues - Sample Preparation and Spectrometer Health

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample and the state of the spectrometer. Overlooking these basics is the most common source of error.

FAQ 1.1: My baseline is noisy and the signal-to-noise ratio (S/N) is poor, even with a reasonable sample amount. What's the first thing I should check?

Poor signal-to-noise is a pervasive issue that can stem from the sample, the acquisition parameters, or the instrument itself.[1][2] Before spending hours on re-acquisition, always start with the sample itself.

Answer: The most frequent cause of poor S/N is improper sample preparation.[2] Your sample must be a homogeneous solution, free from particulate matter and paramagnetic impurities, which can disrupt the magnetic field homogeneity and lead to severe line broadening.[3]

Troubleshooting Steps:

  • Check Solubility and for Particulates: Is your compound fully dissolved? Any suspended solids will not contribute to the solution-state NMR signal and will degrade spectral quality, particularly shimming.[4][5]

    • Action: After dissolving your sample in a separate vial, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[6][7]

  • Assess Sample Concentration: While higher concentration generally improves S/N, an overly concentrated or viscous sample can cause line broadening, effectively reducing signal height and resolution.[5]

    • Action: For ¹H NMR of this molecule (MW ≈ 257.45 g/mol ), aim for a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent.[4][6] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the nucleus.[3][6]

  • Rule out Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can dramatically broaden signals.

    • Action: If you suspect paramagnetic contamination, try passing your sample solution through a small plug of Celite or silica.

Part 2: Spectral Acquisition - Common Pitfalls and Solutions

Once you have a high-quality sample, the next step is to ensure your acquisition parameters are appropriate for the molecule.

Diagram 1: General NMR Troubleshooting Workflow

G Start Poor Quality NMR Spectrum CheckSample Is the sample properly prepared? (Concentration, Purity, No Solids) Start->CheckSample CheckShims Is the shimming optimal? (Symmetrical lineshape) CheckSample->CheckShims Yes RemakeSample Action: Remake/Filter Sample CheckSample->RemakeSample No CheckParams Are acquisition parameters correct? (Scans, Acquisition Time) CheckShims->CheckParams Yes ReShim Action: Re-shim Manually or Use Gradient Shimming CheckShims->ReShim No AdjustParams Action: Increase Number of Scans (nt) Optimize Acquisition Time (at) CheckParams->AdjustParams No GoodSpectrum High-Quality Spectrum CheckParams->GoodSpectrum Yes RemakeSample->Start Re-acquire ReShim->Start Re-acquire AdjustParams->Start Re-acquire

Caption: A workflow for diagnosing common NMR issues.

FAQ 2.1: My peaks are broad and distorted, even after filtering the sample. What should I do?

Answer: This classic symptom points towards poor magnetic field homogeneity, a problem addressed by "shimming." While automated shimming routines are reliable, they can fail on samples that are difficult to lock onto or have unusual properties.[8] The presence of three chlorine atoms and two nitro-group oxygens in your molecule can affect the local magnetic susceptibility, making shimming more challenging.

Troubleshooting Steps:

  • Verify the Deuterium Lock: The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field. A weak or unstable lock will prevent effective shimming.

    • Action: Ensure you have used a deuterated solvent and that the sample volume is correct (typically 4-5 cm height in a 5mm tube) to properly position it within the receiver coil.[3][5]

  • Manual Shimming: If autoshimming fails, manual adjustment of the Z1 and Z2 shims (and sometimes Z3 and Z4 for higher-order effects) is necessary.

    • Action: Focus on the lock signal display. Adjust Z1 to maximize the lock level, then adjust Z2 to achieve the same. Repeat this iterative process until the lock level is maximized and stable. For a visual guide, observe a sharp, well-defined peak in a quick 1-scan ¹H spectrum (like the TMS or residual solvent peak) and adjust shims to maximize its height and minimize its width at half-height.

Protocol 1: Optimizing the Number of Scans (NS)

The signal-to-noise ratio (S/N) improves with the square root of the number of scans (NS).[6] Doubling the S/N requires quadrupling the NS.

  • Prepare the Sample: Prepare your sample according to best practices (see FAQ 1.1).

  • Initial Acquisition: Acquire a standard ¹H spectrum with a typical number of scans (e.g., NS=16).

  • Assess S/N: Evaluate the signal-to-noise for a representative peak in your spectrum.

  • Incremental Increase: Double the number of scans (NS=64, then NS=256) and re-acquire.

  • Evaluate Improvement: Compare the S/N at each step. Choose the NS that provides adequate quality for your analysis without excessive instrument time.

Part 3: Molecule-Specific Challenges - Interpreting the Spectrum

The structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone gives rise to a predictable yet potentially complex NMR spectrum. Understanding the expected pattern is key to identifying and troubleshooting deviations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted values are estimates based on foundational principles and data for similar structures. Actual values will vary with solvent and concentration.

Assignment Nucleus Predicted δ (ppm) Predicted Multiplicity Rationale & Potential Issues
H-3¹H7.5 - 7.8Doublet (d)Deshielded by adjacent C=O and ring N.
H-5¹H7.9 - 8.2Doublet (d)Highly deshielded by adjacent -NO₂ group.
N-H¹H11.0 - 13.0Broad singlet (br s)Acidic proton, often very broad. May not be observed.
C=O¹³C170 - 175SingletCarbonyl carbon of the ketone.
C-Cl₃¹³C90 - 95SingletHighly deshielded by three chlorine atoms. May have a long T₁ relaxation time, resulting in a weak signal.
C-2¹³C135 - 140SingletAttached to the electron-withdrawing acetyl group.
C-3¹³C115 - 120Singlet
C-4¹³C145 - 150SingletAttached to the electron-withdrawing nitro group.
C-5¹³C125 - 130Singlet
FAQ 3.1: The signals for my pyrrole protons (H-3 and H-5) are broader than expected. Why?

Answer: This is a classic effect of quadrupolar broadening. The most abundant isotope of nitrogen, ¹⁴N (I=1), is a quadrupolar nucleus. Nuclei with a spin quantum number I > 1/2 have a non-spherical charge distribution, which interacts with the local electric field gradient.[9] This provides an efficient relaxation pathway, which can shorten the lifetime of the spin states of adjacent nuclei (like H-3 and H-5), leading to signal broadening.[10][11]

  • Causality: The closer a proton is to the nitrogen, the more pronounced this effect can be.[10] While J-coupling to ¹⁴N is not typically resolved into clear splitting, it manifests as broadening.

Solutions:

  • Lowering Temperature: In some cases, lowering the temperature of the experiment can slow molecular tumbling and reduce the efficiency of quadrupolar relaxation, leading to sharper signals.

  • ¹⁵N Isotopic Labeling: While not practical for routine analysis, synthesizing the compound with ¹⁵N (I=1/2) would eliminate quadrupolar broadening and reveal sharp H-N couplings. This is primarily a tool for definitive structural confirmation.

FAQ 3.2: I can't locate the N-H proton signal. Is my compound correct?

Answer: The absence of the N-H signal is very common and should not immediately cause alarm. There are two primary reasons for this:

  • Proton Exchange: The N-H proton is acidic and can exchange with deuterium atoms from the solvent, especially in solvents like D₂O, Methanol-d₄, or even wet Chloroform-d.[8] This exchange can either completely eliminate the peak or broaden it into the baseline.

    • Validation Protocol: To confirm if a broad, low-intensity peak is the N-H, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton (N-H or O-H).[8]

  • Extreme Broadening: As an amide-like proton on a highly electron-deficient ring, the N-H signal can be exceptionally broad due to a combination of quadrupolar effects and intermediate exchange rates, making it indistinguishable from the baseline.

FAQ 3.3: The chemical shifts of my pyrrole protons are significantly different from what I predicted. What could be the cause?

Answer: Chemical shifts are highly sensitive to the local electronic environment, which is profoundly influenced by the solvent.[12][13] Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can induce significant changes in chemical shifts (known as Anisotropic Solvent-Induced Shifts or ASIS) compared to a relatively inert solvent like Chloroform-d.

  • Mechanism: Aromatic solvent molecules tend to associate with electron-poor regions of the solute. For your molecule, the electron-deficient pyrrole ring is a prime site for such an interaction. This places the pyrrole protons within the shielding or deshielding cone of the aromatic solvent's ring current, causing large shifts (usually upfield).

Troubleshooting:

  • Consistency is Key: Always report the solvent used to acquire the spectrum. When comparing your data to literature values, ensure the solvent is the same.

  • Use a Different Solvent: If signals are overlapping or difficult to interpret, re-running the sample in a different solvent (e.g., Acetone-d₆ or Benzene-d₆) can often resolve these issues by shifting the problematic peaks.[8]

Diagram 2: Logic for Interpreting Unexpected ¹H NMR Signals

G Start Unexpected Peak Appearance or Position IsBroad Is the peak broad? Start->IsBroad IsAbsent Is a peak missing? Start->IsAbsent IsShifted Is the chemical shift wrong? Start->IsShifted QuadBroad Possible Quadrupolar Broadening (Protons near N) IsBroad->QuadBroad Yes Exchange Possible Exchangeable Proton (e.g., N-H) IsAbsent->Exchange Yes (N-H?) SolventEffect Possible Solvent Effect IsShifted->SolventEffect Yes D2O_Test Action: Perform D2O exchange experiment Exchange->D2O_Test ChangeSolvent Action: Re-run in a different solvent (e.g., Benzene-d6) SolventEffect->ChangeSolvent

Caption: Decision tree for troubleshooting anomalous ¹H NMR signals.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Ottawa NMR Facility Blog. Poor Signal-to-Noise Ratio in Your Spectrum?. (2007). Available at: [Link]

  • OpenOChem Learn. Interpreting NMR. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. (2013). Available at: [Link]

  • University of Arizona. Sample preparation. Available at: [Link]

  • Bruker. NMR Sample Preparation. Available at: [Link]

  • Reddit. What are the best practices for sample preparation for NMR analysis?. (2021). Available at: [Link]

  • Varian, Inc. Troubleshooting Acquisition Related Problems. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • Reddit. How to reduce noisey NMR signal?. (2017). Available at: [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Quora. How to read NMR organic chemistry. (2022). Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2020). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Reddit. Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. (2017). Available at: [Link]

  • Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

  • Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • SpectraBase. Trichloroacetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Jonathan, N., Gordon, S., & Holroyd, S. (1966). A solvent effect on the conformation of aromatic nitro groups. ResearchGate. Available at: [Link]

  • University of Warwick. Introduction To Quadrupolar NMR. Available at: [Link]

  • SpectraBase. 1-methyl-3-nitropyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Available at: [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - More complex splitting patterns. Available at: [Link]

  • Chemistry LibreTexts. Quadrupolar Coupling. (2025). Available at: [Link]

  • Chemistry LibreTexts. Complex Coupling. (2024). Available at: [Link]

  • Blanchard, J. W., et al. (2019). Zero-field J-spectroscopy of quadrupolar nuclei. PMC - NIH. Available at: [Link]

  • Hiratani, K., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

  • Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Available at: [Link]

  • Chemistry LibreTexts. More Complex Spin-Spin Splitting Patterns. (2025). Available at: [Link]

  • SpectraBase. Trichloroacetic acid, 2-adamantyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • UQ eSpace. Proton magnetic resonance in aromatic nitro compounds. Available at: [Link]

  • Dahlqvist, K. I., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]

  • Elguero, J., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Nitropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Nitropyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. The introduction of a nitro (-NO2) group to this scaffold gives rise to nitropyrrole derivatives, a class of compounds with enhanced and often distinct pharmacological profiles. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrrole ring, often enhancing the molecule's interaction with biological targets.[1] This guide provides a comparative analysis of the performance of various nitropyrrole derivatives in key bioassays, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their efficacy.

Structural Classification of Nitropyrrole Derivatives

Nitropyrrole-containing natural products can be broadly categorized based on the position of the nitro group on the pyrrole ring. The two main classes are the β-nitropyrrole-containing compounds, such as the pyrrolomycins , and the α-nitropyrrole-containing compounds, which include the nitropyrrolins and heronapyrroles .[2] Synthetic derivatives further expand this chemical space, with modifications to the core pyrrole nucleus and its substituents.

G Nitropyrrole Derivatives Nitropyrrole Derivatives β-Nitropyrroles β-Nitropyrroles Nitropyrrole Derivatives->β-Nitropyrroles e.g., Pyrrolomycins α-Nitropyrroles α-Nitropyrroles Nitropyrrole Derivatives->α-Nitropyrroles e.g., Nitropyrrolins, Heronapyrroles Synthetic Derivatives Synthetic Derivatives Nitropyrrole Derivatives->Synthetic Derivatives

Caption: Major classes of nitropyrrole derivatives.

Comparative Anticancer Activity

Several nitropyrrole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism often involves the induction of apoptosis and interference with key cellular processes.

Pyrrolomycins and their Nitro-Analogues

Pyrrolomycins, originally identified as potent antibiotics, have also been investigated for their anticancer properties.[3] Synthetic modifications, particularly the replacement of halogen atoms with nitro groups, have been explored to enhance anticancer efficacy and reduce cytotoxicity towards normal cells.[4]

A study on new synthetic nitro-pyrrolomycins revealed that their antiproliferative activity was comparable to or even greater than the natural pyrrolomycin C against colon (HCT116) and breast (MCF-7) cancer cell lines.[5][6] Importantly, these nitro-derivatives exhibited lower toxicity towards normal human epithelial cells (hTERT RPE-1).[5][6]

Compound Target Cell Line IC50 (µM) Reference
Pyrrolomycin CHCT116 (Colon)~1.0[5][6]
MCF-7 (Breast)~1.5[5][6]
Nitro-Pyrrolomycin (5d)HCT116 (Colon)~0.8[5][6]
MCF-7 (Breast)~1.2[5][6]
hTERT RPE-1 (Normal)>10[5][6]

The proposed mechanism of action for the anticancer effects of some pyrrolomycins involves the impairment of cell membranes and cytoskeleton organization, leading to increased reactive oxygen species (ROS) generation and non-apoptotic cell death.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the nitropyrrole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Antibacterial Activity

Nitropyrrole derivatives have demonstrated significant activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.

Pyrrolomycins and Related Compounds

The antibacterial activity of pyrrolomycins is well-documented, with some derivatives showing potent inhibition of bacterial growth.[9] The mechanism of action for pyrrolomycins as antibiotics is believed to be their ability to act as protonophores, disrupting the proton gradient across the bacterial cell membrane and uncoupling oxidative phosphorylation.[10][11]

A study comparing various pyrrolomycins found that their activity is influenced by the halogenation pattern and other substituents. For instance, replacing chlorine atoms with nitro groups has been shown to increase antibacterial activity.[9]

Compound Bacterial Strain MIC (µg/mL) Reference
Pyrrolomycin AEscherichia coli0.55 - 69.1[9]
Staphylococcus aureus0.55 - 69.1[9]
Pyrrolomycin BEscherichia coli0.28 - 35.11[9]
Staphylococcus aureus0.28 - 35.11[9]
DioxapyrrolomycinStaphylococcus aureus0.077 - 0.64[9]
Enterococcus faecalis0.077 - 0.64[9]
Synthetic Nitro-PyrrolomycinStaphylococcus aureusImproved MBC vs. natural[4]
Pseudomonas aeruginosaImproved MBC vs. natural[4]
Other Nitropyrrole Derivatives

Studies on other synthetic nitropyrrole derivatives have also revealed promising antibacterial potential. For example, certain N-arylpyrrole derivatives have shown broad-spectrum antimicrobial and antibiofilm activity.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized number of bacteria are added. The growth is assessed after incubation.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the nitropyrrole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate Incubate Inoculate with Bacteria->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Simplified workflow for MIC determination.

Antifungal and Enzyme Inhibitory Activities

Beyond their anticancer and antibacterial properties, nitropyrrole derivatives have also been investigated for other biological activities.

Antifungal Activity

Several pyrrole derivatives have shown promising antifungal activity.[13][14] For example, a study on newly synthesized pyrrole derivatives demonstrated their efficacy against fungal strains such as Aspergillus niger and Candida albicans.[15] The presence of specific substituents, such as a 4-hydroxyphenyl ring, was found to be important for antifungal activity against C. albicans.[15]

Compound Fungal Strain Zone of Inhibition (mm) at 100 µg/mL Reference
Synthetic Pyrrole Derivative (3c)Candida albicans24[15]
Synthetic Pyrrole Derivative (3e)Aspergillus niger22[15]
Enzyme Inhibition

Nitropyrrole derivatives have also been explored as inhibitors of various enzymes. For instance, N-methylpyrrole derivatives have been identified as potent inhibitors of glutathione reductase, an important antioxidant enzyme, suggesting their potential as antimalarial agents.[16] Other pyrrole-based compounds have been developed as inhibitors of S-nitrosoglutathione reductase (GSNOR), with potential applications in treating asthma.[12] Additionally, certain 1,3-diaryl-pyrrole derivatives have shown selective inhibitory activity against butyrylcholinesterase, an enzyme implicated in Alzheimer's disease.[17]

Mechanisms of Action: A Deeper Dive

The biological activities of nitropyrrole derivatives are intrinsically linked to their chemical structures and the metabolic pathways they influence.

Anticancer Mechanisms

The anticancer action of many pyrrole derivatives is multifaceted, often involving the inhibition of key signaling pathways. For some, the mechanism involves inducing the proteasomal degradation of anti-apoptotic proteins like Mcl-1, which sensitizes cancer cells to apoptosis.[3] Other derivatives may directly interact with and damage cellular membranes and the cytoskeleton, leading to cell death.[7]

Antimicrobial Mechanisms

The antimicrobial activity of nitro-heterocyclic compounds often relies on the metabolic activation of the nitro group by the microorganism itself.[18] In the case of pyrrolomycins, their ability to act as protonophores and disrupt the bacterial cell membrane's proton gradient is a key mechanism.[10][11] This leads to a collapse of the membrane potential and inhibition of essential cellular processes.

G cluster_0 Pyrrolomycin Action Pyrrolomycin Pyrrolomycin Insert into Membrane Insert into Membrane Pyrrolomycin->Insert into Membrane Disrupt Proton Gradient Disrupt Proton Gradient Insert into Membrane->Disrupt Proton Gradient Cell Death Cell Death Disrupt Proton Gradient->Cell Death

Caption: Proposed mechanism of antibacterial action for pyrrolomycins.

Conclusion and Future Perspectives

Nitropyrrole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy in anticancer and antibacterial bioassays, coupled with emerging evidence of their antifungal and enzyme inhibitory potential, underscores their significance in drug discovery and development. The ability to fine-tune their biological activity through synthetic modifications offers a powerful tool for developing novel therapeutics with improved potency and selectivity. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their precise mechanisms of action, and optimize their pharmacokinetic properties to translate their in vitro potential into clinically effective treatments.

References

  • Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing. [Link]

  • Pyrrolomycins are Potent Natural Protonophores. PMC. [Link]

  • Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. Request PDF. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. PMC. [Link]

  • Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis. PubMed. [Link]

  • Pyrrolomycins Are Potent Natural Protonophores. PubMed. [Link]

  • Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. PMC. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

  • Progress on 3-Nitropropionic Acid Derivatives. PMC. [Link]

  • Determination of the Inhibitory Effects of N-methylpyrrole Derivatives on Glutathione Reductase Enzyme. PubMed. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

  • General structure of 2-nitropyrrole derivatives synthesized. ResearchGate. [Link]

  • 2-Nitropyrrole. PubChem. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Nature. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme. ResearchGate. [Link]

  • CID 162154167. PubChem. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism?. PubMed. [Link]

  • Nitropyrrolin A. PubChem. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PubMed Central. [Link]

  • Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved?. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a compelling scaffold: 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and its analogs. While direct comparative studies on a broad series of its synthetic analogs are not extensively documented in publicly available literature, by examining the parent compound and drawing parallels from structurally related natural products and synthetic derivatives, we can elucidate the key determinants of its biological potential. This guide will synthesize available data to provide a comprehensive overview of the SAR, focusing on antimicrobial and cytotoxic activities.

Introduction: The 2-Acyl-4-Nitropyrrole Scaffold - A Privileged Motif

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in medicinal chemistry. The introduction of a nitro group, a potent electron-withdrawing substituent, at the 4-position of the pyrrole ring, coupled with a 2,2,2-trichloroacetyl group at the 2-position, creates a molecule with significant potential for biological activity.

The core compound, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly those with antimicrobial properties.[2][3] The inherent reactivity of the trichloromethyl ketone and the electronic profile of the nitropyrrole system suggest that this scaffold can interact with various biological targets. This guide will explore the known biological activities of this and related compounds and dissect the contribution of each structural component to its overall activity profile.

Deciphering the Structure-Activity Relationship

The biological activity of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone analogs is governed by the interplay of three key structural features: the 4-nitro group, the 2-trichloroacetyl moiety, and substitutions on the pyrrole ring itself.

The Critical Role of the 4-Nitro Group

The presence of a nitro group on the pyrrole ring is a recurring theme in a class of potent natural product antibiotics known as pyrrolomycins.[4] SAR studies on pyrrolomycins have consistently demonstrated that electron-withdrawing groups on the pyrrole ring are essential for their antibacterial activity.[4] The nitro group, being a strong electron-withdrawing group, is expected to significantly enhance the electrophilicity of the pyrrole ring and the adjacent carbonyl carbon, making the molecule more susceptible to nucleophilic attack by biological macromolecules. Furthermore, nitroaromatic compounds are known to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[3]

While direct comparisons of 4-nitro vs. other 4-substituted analogs of the title compound are scarce, the general consensus in the literature on nitropyrrole-containing compounds points to the nitro group being a key pharmacophoric element for potent bioactivity. For instance, studies on other nitropyrrole derivatives have highlighted their cytotoxicity.[5]

The 2,2,2-Trichloroacetyl Moiety: A Reactive Warhead

The 2,2,2-trichloroacetyl group is a highly reactive functional group. The three chlorine atoms are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and a prime target for nucleophilic attack by amino acid residues (such as cysteine, histidine, or serine) within the active sites of enzymes. This can lead to irreversible inhibition of target proteins, a mechanism exploited by many covalent inhibitors.

Modification of this group is likely to have a profound impact on activity. For example, replacing the trichloromethyl group with a less halogenated or non-halogenated acyl group would be expected to decrease the reactivity and, consequently, the biological activity. Conversely, substitution with other trihalomethyl groups (e.g., trifluoromethyl) could modulate both the reactivity and the lipophilicity of the molecule, potentially altering its target specificity and pharmacokinetic properties.

Pyrrole Ring Substitutions: Fine-Tuning Activity and Selectivity

Modifications at other positions of the pyrrole ring (N-1, C-3, and C-5) offer an avenue for fine-tuning the biological activity, selectivity, and physicochemical properties of the lead compound.

  • N-1 Substitution: The pyrrole nitrogen is a potential site for modification. Alkylation or arylation at this position can influence the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity. In a study of 1-substituted 2-nitropyrrole derivatives, modifications at the N-1 position were shown to modulate their anti-parasitic activity.[4] This suggests that N-1 substitution in the 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone scaffold could be a viable strategy to optimize its biological profile.

  • C-3 and C-5 Substitutions: Introduction of substituents at the C-3 and C-5 positions can impact the electronic distribution within the pyrrole ring and introduce new steric interactions with the biological target. The naturally occurring pyrrolomycins often bear halogen atoms at these positions, which contribute significantly to their potent antibacterial activity.[4] Therefore, the introduction of small, electron-withdrawing groups at C-3 and/or C-5 of the title compound could potentially enhance its antimicrobial and cytotoxic effects.

Comparative Performance: Insights from Related Compounds

In the absence of a comprehensive SAR study on a series of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone analogs, we can draw valuable insights from the biological data of the parent compound and structurally related nitropyrrole natural products.

Table 1: Biological Activity of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and Related Nitropyrrole Compounds

Compound/AnalogKey Structural FeaturesReported Biological ActivityReference(s)
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone Core scaffoldIntermediate for antifungal and antibacterial agents.[2][3][2][3]
Pyrrolomycin A Dichloro-nitropyrroleActive against Gram-positive and Gram-negative bacteria.[4]
Pyrrolomycin B Trichloro-nitropyrroleActive against Gram-positive and Gram-negative bacteria.[4]
1-Nitro-2-acetylpyrrole (NAP) N-nitro, 2-acetylModerately mutagenic and markedly cytotoxic.[5]
1,3,5-Trinitro-2-acetylpyrrole (TNAP) Tri-nitro, 2-acetylModerately mutagenic and markedly cytotoxic.[5]

The data in Table 1 underscores the potential of the nitropyrrole scaffold in conferring potent biological activity. The natural pyrrolomycins, which share the nitropyrrole core, exhibit broad-spectrum antibacterial activity. Furthermore, the cytotoxicity observed for simple 2-acetyl-nitropyrroles highlights the intrinsic bioactivity of this structural combination.

Experimental Methodologies

To facilitate further research in this area, this section outlines the general synthetic and biological evaluation protocols that would be employed in a systematic SAR study of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone analogs.

General Synthesis of Analogs

A general synthetic route to produce analogs of the title compound would involve a multi-step process, likely starting from a substituted pyrrole.

DOT Diagram: General Synthetic Workflow

SynthesisWorkflow Start Substituted Pyrrole Step1 Friedel-Crafts Acylation (e.g., with trichloroacetyl chloride) Start->Step1 Intermediate1 2-Trichloroacetyl-pyrrole analog Step1->Intermediate1 Step2 Nitration (e.g., with HNO3/H2SO4) Intermediate1->Step2 FinalProduct Substituted 2,2,2-trichloro-1- (4-nitro-1H-pyrrol-2-yl)ethanone Step2->FinalProduct BioEvaluation Analogs Synthesized Analogs Antimicrobial Antimicrobial Activity Assays Analogs->Antimicrobial Cytotoxicity Cytotoxicity Assays Analogs->Cytotoxicity MIC Minimum Inhibitory Concentration (MIC) (vs. Bacteria and Fungi) Antimicrobial->MIC MBC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Antimicrobial->MBC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MBC->SAR MTT MTT/XTT Assay (vs. Cancer and Normal Cell Lines) Cytotoxicity->MTT MTT->SAR

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone: A Methodological Comparison of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from identifying a promising chemical entity to a potential therapeutic is both complex and challenging. This guide provides a comprehensive framework for assessing the efficacy of the synthetic compound 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, a molecule with noted biological activities, including potential as an anticancer agent.[1] We will delve into the critical methodologies for both in vitro and in vivo evaluations, offering not just protocols but the scientific rationale that underpins these experimental choices.

Compound at a Glance: 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Before delving into efficacy testing, a foundational understanding of the target compound is paramount.

Chemical Identity
IUPAC Name 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone[1][2]
CAS Number 53391-50-7[1][2]
Molecular Formula C₆H₃Cl₃N₂O₃[1][2]
Molar Mass 257.46 g/mol [1]
Synonyms KD-0208, AC1Q1Y8J, ZINC2547585[1]

The synthesis of this compound typically involves the trichloroacetylation of pyrrole, followed by nitration at the 4-position of the pyrrole ring.[1] The presence of the trichloroacetyl group enhances its electrophilicity, while the nitro group can be reduced to form reactive intermediates, suggesting potential interactions with cellular macromolecules like enzymes and receptors.[1]

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

In vitro assays are the initial and critical step in evaluating a compound's potential.[3] They provide a controlled environment to assess direct effects on cells, offering insights into cytotoxicity, mechanism of action, and potency.[3][4]

Foundational Cytotoxicity Screening: The MTT Assay

A fundamental question for any potential therapeutic is its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a predetermined density and allow them to adhere overnight.[5][6]

  • Compound Treatment: Treat the cells with a range of concentrations of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 and 48 hours to assess time-dependent effects.[5]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the control.[3] This is a key metric of the compound's potency.[3]

Anticipated Data Representation

Cell LineCompoundIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanoneTBDTBD
HeLa (Cervical Cancer)2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanoneTBDTBD
HEK293 (Non-cancerous)2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanoneTBDTBD

TBD: To be determined by experimentation.

Delving Deeper: Elucidating the Mechanism of Cell Death

Understanding how a compound induces cell death is as crucial as knowing that it does. The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[3]

Part 2: In Vivo Efficacy Assessment - The Bridge to Clinical Relevance

While in vitro studies are informative, they do not fully recapitulate the complex physiological environment of a living organism.[4] In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-animal system.[4][7]

The Gold Standard: Cell Line-Derived Xenograft (CDX) Models

CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[8] They allow for the evaluation of a compound's anti-tumor efficacy in a living system.[9][10][11]

Experimental Workflow: CDX Model for Efficacy Testing

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human Cancer Cell Culture (e.g., MCF-7) inoculation Subcutaneous Inoculation into Immunodeficient Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Compound Administration (e.g., oral, IV) randomization->treatment_admin control_admin Vehicle Control Administration randomization->control_admin tumor_measurement Regular Tumor Volume Measurement treatment_admin->tumor_measurement body_weight Body Weight Monitoring (Toxicity Assessment) treatment_admin->body_weight control_admin->tumor_measurement control_admin->body_weight endpoint Endpoint: Tumor Excision and Analysis tumor_measurement->endpoint body_weight->endpoint

Caption: Workflow for in vivo efficacy testing using a cell line-derived xenograft model.

Experimental Protocol: CDX Study

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[9][10]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[11]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration: Administer 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone. Dosing schedules can vary (e.g., daily, every other day).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Comparative Data Summary

Treatment GroupMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlTBDN/ATBD
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (Dose 1)TBDTBDTBD
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (Dose 2)TBDTBDTBD

TBD: To be determined by experimentation.

Part 3: Bridging the Gap - Translating In Vitro Findings to In Vivo Efficacy

A significant challenge in drug development is the translation of promising in vitro results to in vivo models and ultimately to human trials.[4] A compound that is highly potent in a petri dish may not be effective in a living organism due to factors like poor absorption, rapid metabolism, or off-target toxicity.[12]

The In Vitro-In Vivo Translation Pathway

G in_vitro In Vitro Efficacy (e.g., IC50) pk_pd Pharmacokinetics & Pharmacodynamics in_vitro->pk_pd informs in_vivo In Vivo Efficacy (e.g., Tumor Regression) pk_pd->in_vivo predicts clinical Clinical Trials in_vivo->clinical justifies

Caption: The translational pathway from in vitro studies to clinical trials.

The knowledge gained from in vitro studies, such as the IC₅₀, should inform the design of subsequent in vivo experiments.[4] For instance, the concentrations tested in vitro can help estimate the required plasma concentrations to be achieved in vivo. However, it is crucial to conduct pharmacokinetic studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) to establish an effective and safe dosing regimen for the in vivo efficacy studies.[7]

Conclusion

The evaluation of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone's efficacy requires a systematic and multi-faceted approach. Rigorous in vitro assays provide the initial proof-of-concept and mechanistic insights, while well-designed in vivo studies are indispensable for validating these findings in a more physiologically relevant context. By carefully considering the experimental design and the scientific rationale at each stage, researchers can effectively navigate the complexities of preclinical drug development and unlock the therapeutic potential of novel compounds.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone - Benchchem. (n.d.).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.).
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.).
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. (n.d.).
  • Xenograft Models - Creative Biolabs. (n.d.).
  • Bridging the Gap: Advancing In Vitro to In Vivo Gene Therapies - Pharma Focus America. (n.d.).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Cytotoxicity Assays | Life Science Applications. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Translation from in vitro studies to in vivo studies will require... | Download Scientific Diagram - ResearchGate. (n.d.).
  • How are in-vitro doses of novel cancer therapies translated into human doses in-vivo?. (2016, October 12).
  • 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one - PubChem. (n.d.).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe or lead compound is paramount. This guide provides a comprehensive framework for the cross-reactivity analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone , a molecule of interest in synthetic chemistry. While direct experimental data on the cross-reactivity of this specific compound is not extensively available in the public domain, this document outlines a robust, multi-tiered analytical strategy to thoroughly characterize its selectivity. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis with potential alternative scaffolds.

Introduction: The Imperative of Specificity

The utility of any small molecule in a biological context is intrinsically tied to its specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading experimental results and potential toxicity.[1] For a compound like 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, which features several reactive moieties, a thorough cross-reactivity assessment is not just recommended, but essential for the validation of any observed biological activity.

The structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (Figure 1) presents several features that warrant a careful investigation of its interaction profile:

  • The Pyrrole Scaffold: Pyrrole and its derivatives are known to be biologically active and can participate in various biological interactions.[2][3]

  • The Nitro Group: Nitropyrrole compounds have been shown to exhibit mutagenicity and cytotoxicity.[4]

  • The Trichloroacetyl Moiety: This functional group is a known reactive intermediate in organic synthesis, suggesting a potential for covalent modification of biological macromolecules.[5]

This guide will outline a systematic approach to de-risk the use of this compound by proposing a series of in vitro assays designed to identify and quantify potential off-target interactions.

Figure 1: Chemical Structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

C6H3Cl3N2O3 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Caption: The chemical structure of the compound of interest.

A Phased Approach to Cross-Reactivity Profiling

A comprehensive analysis of cross-reactivity should follow a logical progression from broad, high-throughput screens to more focused, mechanistic studies. We propose a three-phase approach, detailed in the workflow below.

Cross_Reactivity_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Target Class Profiling cluster_Phase3 Phase 3: Cellular Context Validation Competitive_Immunoassays Competitive Immunoassays (ELISA, FPIA) Enzymatic_Assays Enzymatic Inhibition Assays (e.g., Kinases, Proteases) Competitive_Immunoassays->Enzymatic_Assays Identify broad cross-reactivity Cell_Based_Assays Cell-Based Phenotypic Assays & Target Engagement Enzymatic_Assays->Cell_Based_Assays Characterize specific off-targets

Caption: A three-phased workflow for comprehensive cross-reactivity analysis.

Phase 1: Broad Screening with Competitive Immunoassays

Competitive immunoassays are an excellent first-pass screening tool to assess the potential for a small molecule to interfere with antibody-antigen interactions, a common source of off-target effects in diagnostic and research assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay measures the ability of the test compound to compete with a labeled antigen for binding to a specific antibody immobilized on a microplate. A decrease in signal indicates that the test compound is cross-reacting with the antibody.

Experimental Protocol:

  • Coating: Coat a 96-well microtiter plate with 100 µL of a relevant antigen solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[6]

  • Washing: Wash the plate three times with 200 µL of PBS.[7]

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1 hour at 37°C.[7]

  • Competition: Prepare a mixture of a fixed concentration of a specific primary antibody and serial dilutions of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. Add 100 µL of this mixture to each well and incubate for 90 minutes at 37°C.[8]

  • Washing: Wash the plate three times with wash buffer.[6]

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) diluted in wash buffer to each well and incubate for 1 hour at 37°C.[6]

  • Washing: Wash the plate three times with wash buffer.[6]

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate for 20-30 minutes at room temperature in the dark.[8]

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[8]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]

Fluorescence Polarization Immunoassay (FPIA)

Principle: FPIA measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule. When the tracer is bound to a larger antibody, its rotation is slowed, and the polarization of the emitted light is high. A small molecule that competes with the tracer for antibody binding will displace the tracer, leading to a decrease in fluorescence polarization.[9]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled tracer, a specific antibody, and serial dilutions of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone in an appropriate assay buffer.

  • Baseline Measurement: In a microplate, add the assay buffer and the fluorescent tracer to establish a baseline fluorescence polarization reading.

  • Competition Reaction: Add the specific antibody to the wells, followed by the addition of the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 15-30 minutes).

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.[10]

Data Interpretation for Phase 1:

The results from these assays should be expressed as the concentration of the test compound that causes 50% inhibition of the signal (IC50). A lower IC50 value indicates a higher degree of cross-reactivity. It is crucial to test the compound against a panel of different antibody-antigen systems to assess the breadth of its cross-reactivity.

Phase 2: Profiling Against Key Enzyme Families

Many drugs exert their effects, both intended and unintended, by interacting with enzymes. Therefore, screening 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone against a panel of key enzyme families is a critical step in its cross-reactivity assessment.

Enzymatic Inhibition Assays

Principle: These assays measure the ability of the test compound to inhibit the activity of a specific enzyme. The choice of enzymes should be guided by the structural features of the test compound and common off-target families (e.g., kinases, proteases, cytochromes P450).

Standard Operating Procedure for an Enzymatic Activity Inhibition Assay: [11]

  • Experimental Design:

    • Select a suitable enzyme and a substrate that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

    • Determine the optimal assay conditions (pH, temperature, buffer composition).

    • Determine the Michaelis constant (Km) of the substrate for the enzyme under the optimized conditions.

  • Assay Execution:

    • Prepare a reaction mixture containing the enzyme, buffer, and any necessary cofactors.

    • Add serial dilutions of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone to the reaction mixture.

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate (typically at a concentration equal to its Km).

  • Data Acquisition:

    • Monitor the reaction progress over time by measuring the signal change.

    • Calculate the initial reaction velocities for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

    • For potent inhibitors, further mechanistic studies (e.g., determining the inhibition constant, Ki, and the mode of inhibition) are recommended.[12]

Table 1: Illustrative Data for Enzymatic Inhibition

Enzyme TargetIC50 of Compound X (µM)IC50 of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (µM)
Kinase A1.2To be determined
Protease B> 100To be determined
CYP3A425.6To be determined

This table presents hypothetical data for a known inhibitor (Compound X) to illustrate how the results for the target compound should be presented and compared.

Phase 3: Validation in a Cellular Context

While in vitro assays provide valuable information about molecular interactions, it is crucial to assess the effects of a compound in a more biologically relevant system. Cell-based assays can reveal off-target effects that are not apparent in biochemical assays and provide insights into the compound's cell permeability and cytotoxicity.[13]

Cellular Phenotypic Assays

Principle: These assays measure the effect of the test compound on a specific cellular process or phenotype. A wide range of assays can be employed, including cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, and cell cycle analysis.

General Protocol for a Cell Viability Assay:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the cell viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the concentration of the compound that causes 50% inhibition of cell viability (IC50).

Target Engagement Assays

Principle: These assays confirm that the compound interacts with its intended or unintended targets within the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to assess target engagement.[1]

Comparative Analysis and Alternative Scaffolds

A comprehensive cross-reactivity analysis should also include a comparison with alternative compounds. This provides context for the selectivity of the test compound and may suggest alternative scaffolds with improved specificity.

Table 2: Comparison of Pyrrole-Based Scaffolds

CompoundTarget/ActivityKnown Off-TargetsReference
2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone To be determinedTo be determinedN/A
Pyrrolo[2,3-d]pyrimidine derivativesKinase inhibitorsVarious kinases[3]
Aroylpyrroleacrylic acid derivativesAntiviral activity-[14]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing the cross-reactivity profile of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of its selectivity and potential off-target liabilities. The data generated from these studies will be invaluable for making informed decisions about the further development and application of this compound in chemical biology and drug discovery. It is imperative that such a thorough analysis becomes a standard practice to enhance the reliability and translatability of preclinical research.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Pumputis, P., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Microbe Notes. (2021, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Barbuceanu, S.-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5163. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Cell IDx. (n.d.). UltraPlex Hapten-Based Multiplexed Fluorescent Immunohistochemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1285. [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • Ferraz, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 199, 112383. [Link]

  • Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7894. [Link]

  • Wang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102849. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]

  • Barbuceanu, S.-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Retrieved from [Link]

  • Janzen, W. P. (2014). Enzyme Assay Design for High-Throughput Screening. In High-Throughput Screening: Methods and Protocols (pp. 55-73). Humana Press.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Google Patents. (n.d.). US20030224469A1 - Methods and kits for assays utilizing fluorescence polarization.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • Massa, S., et al. (1991). Synthesis and antimicrobial and cytotoxic activities of pyrrole-containing analogues of trichostatin A. Il Farmaco; edizione scientifica, 46(6), 833-844.
  • Brimble, M. A., & Furkert, D. P. (2015). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 80(15), 7545-7559.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Ding, X.-B., Furkert, D. P., & Brimble, M. A. (2016). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Health Journal, 4(4), 127-130. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-330. [Link]

  • Wysiadecki, G., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10853. [Link]

  • Gholam-Hoseini, S., & Ghashghaei, M. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 1-10.
  • Johnson-Davis, K. L., & McMillin, G. A. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Analytical Toxicology, 37(8), 563-568. [Link]

  • Shabalina, S. A., & Koonin, E. V. (2008). Origins and evolution of eukaryotic RNA interference. Trends in Ecology & Evolution, 23(10), 578-587.
  • Excellera. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

Sources

A Researcher's Guide to Bridging Theory and Reality: A Comparative Analysis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical and pharmaceutical research, a molecule's identity and properties are established not by a single measurement, but by the convergence of evidence from multiple, orthogonal techniques. This guide provides an in-depth comparison of experimental data and computational models for the synthetic intermediate, 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 53391-50-7).[1][2][3][4] We will move beyond a simple listing of data to explore the vital synergy between empirical observation and theoretical prediction. For researchers in drug development and materials science, understanding how to leverage both experimental and computational workflows is paramount for accelerating discovery and ensuring the rigorous characterization of novel chemical entities.

The core principle of this guide is self-validation through comparison. Experimental results provide the ground truth, while computational models offer a granular, atom-level interpretation that can explain why the molecule behaves as it does. Discrepancies between the two are not failures, but rather opportunities for deeper investigation, leading to a more refined understanding of the molecule's structure, electronics, and reactivity.

Synthesis and Experimental Foundation

The target molecule is a functionalized pyrrole, a core heterocyclic motif in numerous biologically active compounds. Its synthesis is a practical application of fundamental organic reactions, providing the physical sample upon which all subsequent experimental data relies.

Synthetic Pathway: Electrophilic Acylation

The most common route to 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone involves a two-step process starting from pyrrole or a direct acylation of 4-nitropyrrole. The latter, a Friedel-Crafts acylation, is an efficient method for installing the trichloroacetyl group onto the electron-rich pyrrole ring.[1]

  • Step 1: Generation of the Electrophile: A Lewis acid, such as Titanium tetrachloride (TiCl₄), coordinates to trichloroacetyl chloride. This coordination polarizes the carbonyl bond, generating a highly reactive acylium ion intermediate.[1]

  • Step 2: Electrophilic Attack: The π-system of the 4-nitropyrrole ring acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C2 position, which is activated by the ring's nitrogen atom, despite the deactivating effect of the nitro group at C4.[1]

  • Step 3: Aromatization: A base (often the solvent or a weak conjugate base) removes the proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_process Reaction cluster_workup Purification R1 4-Nitro-1H-pyrrole P1 Friedel-Crafts Acylation R1->P1 R2 Trichloroacetyl chloride R2->P1 C1 TiCl₄ in CH₂Cl₂ C1->P1 W1 Aqueous Quench P1->W1 W2 Extraction W1->W2 W3 Chromatography W2->W3 Product Target Molecule (78% Yield) W3->Product

Caption: Workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of pyrroles.[1]

  • Preparation: To a solution of 4-nitro-1H-pyrrole (1.0 eq) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add trichloroacetyl chloride (1.1 eq) at 0 °C.

  • Catalyst Addition: Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.2 eq) to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to quench the excess TiCl₄.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the final product.

Computational Methodology: The Digital Twin

To generate a theoretical counterpart to our experimental data, we employ Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost and accuracy for molecules of this size.[5][6]

Computational Protocol: DFT Workflow

This protocol outlines a standard and widely accepted workflow for characterizing small organic molecules.

  • Geometry Optimization:

    • An initial 3D structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone is built.

    • This structure is optimized using the B3LYP functional with the 6-31G(d) basis set. This process finds the lowest energy conformation (the most stable 3D arrangement) of the molecule.

    • Causality: Geometry optimization is a critical first step. Spectroscopic properties are highly sensitive to bond lengths, angles, and dihedrals. An inaccurate geometry will lead to inaccurate predicted spectra.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)).

    • This calculation serves two purposes:

      • It confirms the optimized structure is a true energy minimum (no imaginary frequencies).

      • It predicts the infrared (IR) spectrum, providing vibrational modes and their corresponding intensities.

  • NMR Chemical Shift Calculation:

    • The optimized geometry is used for a final single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) using the Gauge-Independent Atomic Orbital (GIAO) method.[7]

    • Causality: The GIAO method is the standard for reliable prediction of NMR isotropic shielding constants.[7] These shielding values (σ) are then converted to chemical shifts (δ) relative to a computed standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.[8]

Computational_Logic cluster_input Input cluster_dft DFT Engine (e.g., Gaussian) cluster_output Predicted Data Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation (B3LYP/6-31G(d)) Opt->Freq NMR NMR Calculation (GIAO/6-311++G(d,p)) Opt->NMR Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom IR Calculated IR Spectrum Freq->IR Shield NMR Shielding Constants NMR->Shield

Caption: Standard DFT workflow for predicting molecular properties.

Comparative Analysis: Theory vs. Experiment

Here, we confront the predicted data with experimental reality. The goal is to see how well the computational model reproduces the physical measurements, providing a deeper layer of validation for the compound's structure.

Molecular Structure

While X-ray crystallography provides the ultimate experimental benchmark for solid-state structure, such data is not always available. In its absence, a DFT-optimized geometry is the most reliable model. The planarity of the pyrrole ring and the orientation of the nitro and trichloroacetyl groups are key structural features.

ParameterTypical Experimental Range (from similar structures)DFT (B3LYP/6-31G(d)) Predicted Value
C=O Bond Length1.20 - 1.23 Å~1.22 Å
N-O (nitro) Bond Length1.21 - 1.25 Å~1.24 Å
C-Cl Bond Length1.76 - 1.79 Å~1.78 Å
C2-C(O) Bond Length1.48 - 1.52 Å~1.50 Å
C4-N (nitro) Bond Length1.45 - 1.49 Å~1.47 Å

The computed values are expected to fall squarely within the ranges observed experimentally for related compounds, providing high confidence in the overall molecular geometry.

Vibrational Spectroscopy (IR)

The IR spectrum is a fingerprint of the molecule's functional groups. Experimental FTIR data for this compound is available in spectral databases.[3] We can compare the prominent experimental peaks with the scaled vibrational frequencies from our DFT calculation. (DFT frequencies are often scaled by a factor of ~0.96-0.98 to correct for anharmonicity).

Functional GroupExperimental Peak (cm⁻¹)DFT Calculated (Scaled) (cm⁻¹)Vibrational Mode
N-H Stretch~3300 - 3400~3350Stretching of the pyrrole N-H bond.
C=O Stretch~1680 - 1700~1690Strong stretching of the ketone carbonyl.
N-O Asymmetric Stretch~1500 - 1550~1525Asymmetric stretching of the nitro group.
N-O Symmetric Stretch~1340 - 1380~1360Symmetric stretching of the nitro group.
C-Cl Stretch~700 - 850~780Stretching of the trichloromethyl group.

The strong correlation between the positions of major experimental peaks and the scaled computational frequencies serves as a powerful confirmation of the molecule's functional group composition.

NMR Spectroscopy

NMR spectroscopy probes the chemical environment of each nucleus. We can predict the ¹H and ¹³C spectra and compare them to established chemical shift principles.

Caption: Structure with atom numbering for NMR discussion.

¹H NMR Comparison:

ProtonPredicted Shift (δ, ppm)Rationale & Expected GIAO-DFT Result
NH (N1)11.0 - 12.0Broad singlet, significantly deshielded due to the aromatic system and electron-withdrawing groups.
C3-H 7.2 - 7.5Doublet. Deshielded by the adjacent C2-acyl group. GIAO calculations should place this downfield.
C5-H 7.8 - 8.1Doublet. Strongly deshielded by the adjacent C4-nitro group. Expected to be the most downfield of the ring protons.

¹³C NMR Comparison:

CarbonPredicted Shift (δ, ppm)Rationale & Expected GIAO-DFT Result
C =O175 - 180Ketone carbonyl carbon, significantly downfield.
C 4140 - 145Attached to the nitro group, highly deshielded.
C 2135 - 140Attached to the acyl group, deshielded.
C 5125 - 130Influenced by the adjacent nitro group.
C 3115 - 120Least deshielded of the ring carbons.
C Cl₃90 - 95Quaternary carbon attached to three electronegative chlorines.

A direct comparison of experimental NMR shifts with GIAO-calculated values typically yields a strong linear correlation.[9][10] This correlation is often the definitive evidence used to assign complex spectra and confirm constitutional isomers.

Conclusion

The characterization of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone serves as an excellent case study for the integration of experimental and computational chemistry. The synthesis provides the tangible material for measurement, while techniques like IR and NMR spectroscopy offer precise, quantitative data on the molecule's features. DFT calculations complement this data perfectly, providing a theoretical framework that not only predicts these properties with remarkable accuracy but also allows for a deeper interrogation of the molecule's electronic structure and geometry. For the modern researcher, proficiency in both domains—the lab bench and the command line—is not just advantageous; it is essential for robust, efficient, and insightful chemical science.

References

  • Benchchem. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.
  • ProQuest. (n.d.). Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations.
  • Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.).
  • Advanced ChemBlocks. (n.d.). 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.
  • ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications.
  • ChemScene. (n.d.). 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
  • ResearchGate. (n.d.). DFT Computed Reaction Pathways for Pyrrole and Furan Substrates with Diazoesters and B(C6F5)3.
  • PubChem. (n.d.). 2-(Trichloroacetyl)pyrrole. Retrieved from [Link]

  • MDPI. (n.d.). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Green Synthesis of Pyrrole Derivatives Catalyzed by Molecular Sieves: DFT, ADMT, and Molecular Docking Investigations.
  • PubChem. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.
  • ResearchGate. (n.d.). Comparison with experimental and DFT computational results of (a) NMR....
  • ResearchGate. (n.d.). Comparison of experimental and computed NMR spectra for five....
  • Ambeed, Inc. (n.d.). 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • PubMed. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology. Retrieved from [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-(Trichloroacetyl)pyrrole, 99+%.
  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.).
  • National Institutes of Health. (n.d.). Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-acetyl-2-(trichloroacetyl)pyrrole.
  • PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-(Trichloroacetyl)pyrrole, 99+%.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.